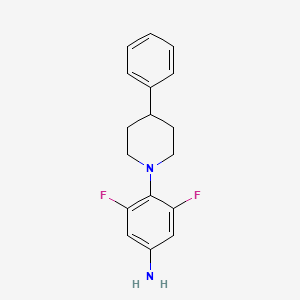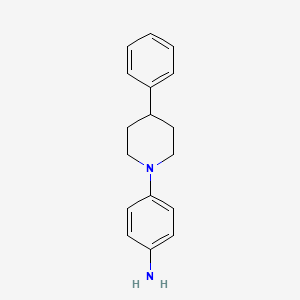
4-(4-Phenylpiperidin-1-yl)aniline
Descripción general
Descripción
4-(4-Phenylpiperidin-1-yl)aniline is a useful research compound. Its molecular formula is C17H20N2 and its molecular weight is 252.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Phenylpiperidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Phenylpiperidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Therapy : A study found that 4-(1,2-diphenylbut-1-en-1-yl)aniline-based nanoparticles could act as a self-assembly inducer for targeting cancer cells, indicating potential applications in cancer therapy (Fumagalli et al., 2017).
Solar Energy : A novel polymer based on (4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline) was shown to significantly improve energy conversion efficiency in dye-sensitized solar cells, offering an alternative to Pt counter electrodes (Shahhosseini et al., 2016).
Analgesic and Anesthetic Agents : 4-Phenyl-4-anilidopiperidines were reported to have high analgesic potency, rapid recovery, and greater safety compared to certain other drugs during anesthesia, highlighting their potential in medical applications (Kudzma et al., 1989).
Organic Synthesis : A novel approach for preparing 2,2-disubstituted 1,2-dihydro-4-phenyl-quinolines offers a promising strategy for synthesizing complex organic compounds, indicating its utility in chemical synthesis (Walter, 1994).
Electroluminescent Devices : Studies have shown that certain derivatives of this compound have potential applications in electroluminescent devices, organic thin-film materials, and photovoltaic devices due to their good thermal stability, photophysical, and electrochemical properties (Jin et al., 2020; Doi et al., 2003; Niu et al., 2013).
Biosensing Applications : Certain isomeric derivatives have been investigated for their promising spectroelectrochemical properties and potential use in biosensors (Ayranci et al., 2015).
Corrosion Inhibition : A synthesized thiophene Schiff base derivative of the compound was effective in inhibiting mild steel corrosion in acidic solutions, indicating its potential as a corrosion inhibitor (Daoud et al., 2014).
Antimicrobial Activities : Eperezolid-like molecules synthesized from this compound showed high anti-Mycobacterium smegmatis activity, suggesting their potential in antimicrobial treatments (Yolal et al., 2012).
Propiedades
IUPAC Name |
4-(4-phenylpiperidin-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c18-16-6-8-17(9-7-16)19-12-10-15(11-13-19)14-4-2-1-3-5-14/h1-9,15H,10-13,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHNZOWJXQOVLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenylpiperidin-1-yl)aniline | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


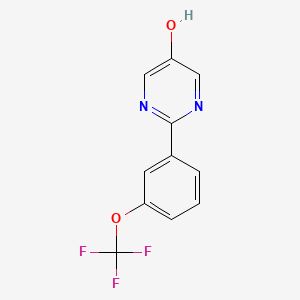
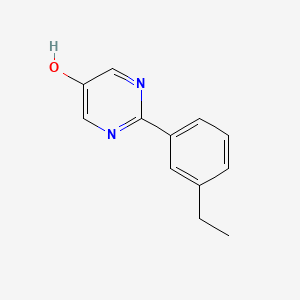
![[2-(3-Trifluoromethoxyphenyl)-pyrimidin-5-yloxy]-acetic acid](/img/structure/B8162810.png)
![[2-(3-Isopropylphenyl)-pyrimidin-5-yloxy]-acetic acid](/img/structure/B8162815.png)
![[2-(3-Ethylphenyl)-pyrimidin-5-yloxy]-acetic acid](/img/structure/B8162819.png)
![[2-(4-Ethylphenyl)-pyrimidin-5-yloxy]-acetic acid](/img/structure/B8162821.png)
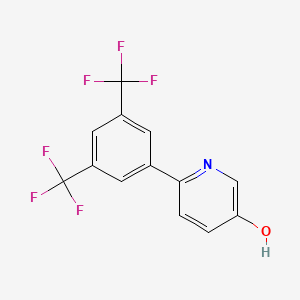
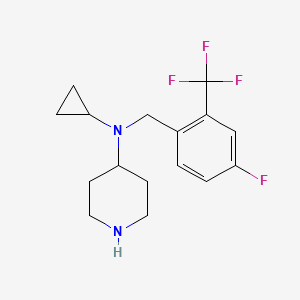
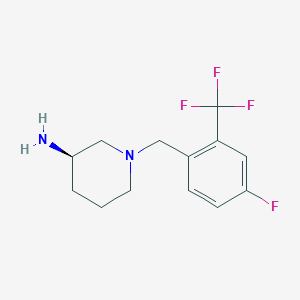
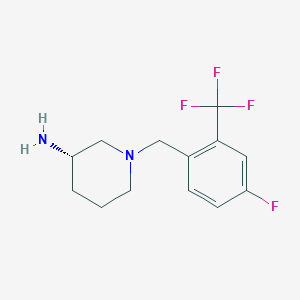
![3-Fluoro-3'-isopropyl-[1,1'-biphenyl]-4-amine](/img/structure/B8162852.png)
